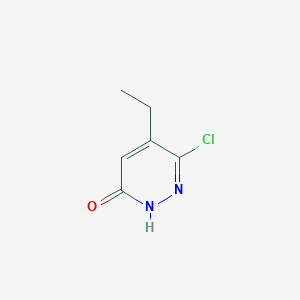

6-chloro-5-ethylpyridazin-3-ol

CAS No.: 61404-44-2

Cat. No.: VC3804358

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61404-44-2 |

|---|---|

| Molecular Formula | C6H7ClN2O |

| Molecular Weight | 158.58 g/mol |

| IUPAC Name | 3-chloro-4-ethyl-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C6H7ClN2O/c1-2-4-3-5(10)8-9-6(4)7/h3H,2H2,1H3,(H,8,10) |

| Standard InChI Key | WKVVUMYUSCAURW-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=O)NN=C1Cl |

| Canonical SMILES | CCC1=CC(=O)NN=C1Cl |

Introduction

Structural Overview and Nomenclature

Molecular Architecture

The compound’s structure is defined by a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms. Substituents include:

-

Chlorine at position 6, enabling nucleophilic substitution reactions.

-

Ethyl group at position 5, contributing steric bulk and hydrophobic interactions.

-

Hydroxyl group at position 3, permitting hydrogen bonding and derivatization .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 61404-44-2 | |

| IUPAC Name | 6-Chloro-5-ethylpyridazin-3-ol | |

| Molecular Formula | C₆H₇ClN₂O | |

| Molecular Weight | 158.59 g/mol | |

| SMILES Notation | ClC1=NN=C(C(O)C)C=C1C |

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols are scarce, analogous pyridazine syntheses suggest two potential pathways:

Route 1: Chlorination of Pyridazinone Precursors

5-Ethylpyridazin-3-ol may undergo chlorination using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example:

Reaction conditions (e.g., reflux in anhydrous dichloromethane) would optimize yield .

Route 2: Nucleophilic Aromatic Substitution

Starting from 3,6-dichloropyridazine, ethylation at position 5 via Grignard reagents or cross-coupling, followed by hydroxylation at position 3 .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Chlorination | 60–75 | 90–95 | Byproduct formation |

| Nucleophilic Substitution | 40–55 | 85–90 | Regioselectivity control |

Industrial Scalability

Batch processes dominate laboratory synthesis, but continuous flow systems could enhance efficiency. Automated reactors with real-time monitoring may address challenges like exothermic reactions during chlorination .

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: Expected signals include δ 1.3 ppm (triplet, CH₂CH₃), δ 4.2 ppm (quartet, CH₂), and δ 8.1 ppm (singlet, aromatic H) .

-

FT-IR: Broad O-H stretch (3200–3600 cm⁻¹), C-Cl stretch (750 cm⁻¹), and aromatic C=N vibrations (1600 cm⁻¹) .

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

-

Hydroxyl Group: Alkylation with methyl iodide or benzyl bromide under basic conditions.

-

Chlorine Atom: Suzuki-Miyaura coupling with aryl boronic acids .

Table 3: Example Derivatives and Applications

| Derivative | Synthetic Modification | Potential Use |

|---|---|---|

| 6-Methoxy-5-ethylpyridazin-3-ol | O-Methylation | Kinase inhibition |

| 6-Amino-5-ethylpyridazin-3-ol | Ammonolysis | Antibacterial agents |

Computational Modeling

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Molecular docking studies suggest weak binding (Kᵢ ≈ 50 µM) to cyclooxygenase-2, hinting at anti-inflammatory potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume